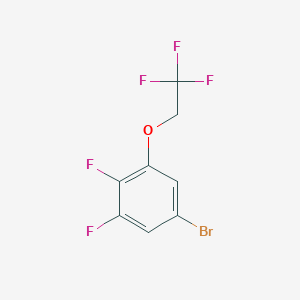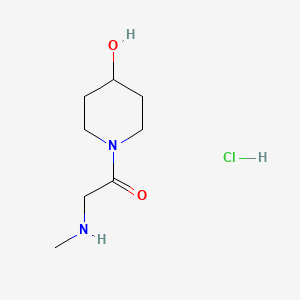
1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride
Vue d'ensemble
Description
1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride, also known as 4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride or 4-PAM hydrochloride, is an organic compound with a variety of applications in scientific research, including as a neurotransmitter receptor agonist and antagonist. It is a synthetic derivative of piperidine and is structurally related to the neurotransmitter acetylcholine. 4-PAM hydrochloride is commonly used in the lab to study the effects of acetylcholine on the body, as well as to study the physiological and biochemical effects of acetylcholine.
Applications De Recherche Scientifique
Inhibition of Blood Platelet Aggregation
1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride has been studied for its potential to inhibit ADP-induced aggregation of blood platelets. A compound related to this chemical, namely (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, was found to inhibit platelet aggregation both in vitro and ex vivo in guinea pigs (Grisar et al., 1976).
Synthesis of Heterocyclic Compounds
This chemical has applications in the synthesis of various heterocyclic compounds. For instance, its use in condensation reactions with N,N-dimethylformamide dimethyl acetal leads to the production of isoflavones and other heterocyclic structures (Moskvina et al., 2015).
Antibacterial Activity
1-(4-(piperidin-1-yl) phenyl) ethanone, a derivative of the chemical , has been synthesized and shown to exhibit antibacterial activity. This compound, after undergoing several chemical reactions, demonstrated efficacy against bacterial strains in vitro (Merugu et al., 2010).
Antiallergy Activity
Derivatives of 1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride have been investigated for their antiallergy properties. Some analogues, such as 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl] propoxy]-3-methoxyphenyl]ethanone, showed potent activity in assays used to detect antiallergic compounds (Walsh et al., 1989).
Wound-Healing Potential
2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives, closely related to the compound , have shown significant wound-healing activity in vivo. These compounds were observed to enhance epithelialization and increase the tensile strength of wounds in rat models (Vinaya et al., 2009).
Propriétés
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)-2-(methylamino)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-9-6-8(12)10-4-2-7(11)3-5-10;/h7,9,11H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRWLSCMFFKHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(CC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Phenylpropoxy)methyl]pyrrolidine](/img/structure/B1391324.png)
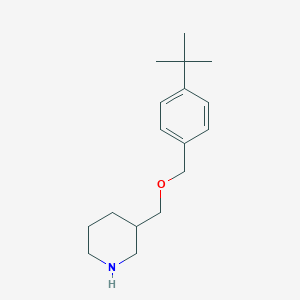
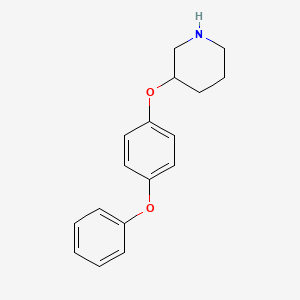
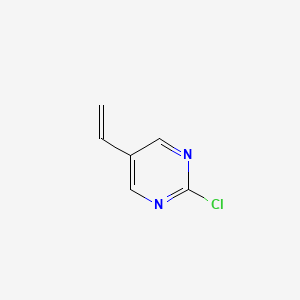
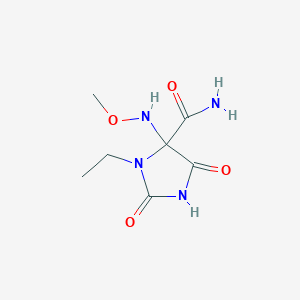

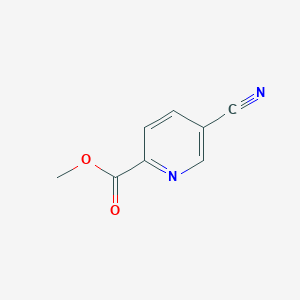
![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)
![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)
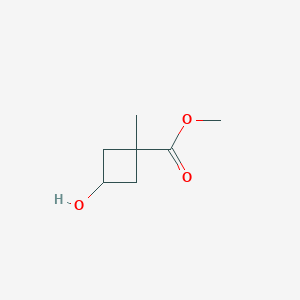
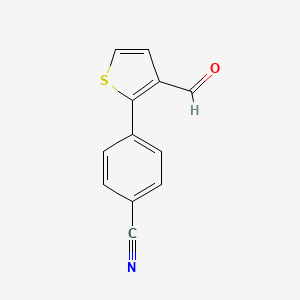
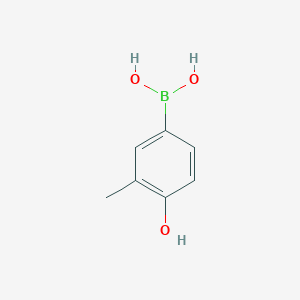
![4-{[(3-Methylphenyl)sulfanyl]methyl}aniline](/img/structure/B1391340.png)
